Diosmin
Overview
Description
Diosmin is a naturally occurring flavonoid glycoside primarily found in citrus fruits. It is a bioflavonoid derived from hesperidin and is known for its beneficial effects on vascular health. This compound is widely used for the treatment of various vascular disorders, including chronic venous insufficiency, hemorrhoids, and varicose veins .
Mechanism of Action
Target of Action
Diosmin, a flavone glycoside, is known for its beneficial pharmacological properties . The clinical relevance to vascular function is unknown .
Mode of Action
This compound is a venoactive drug supporting circulatory health through various actions on blood vessels . It supports lymphatic drainage and improves microcirculation while increasing venous tone and elasticity . This compound may work by reducing swelling and restoring normal vein function . It also appears to have antioxidative effects .
Biochemical Pathways
This compound’s mechanisms of action include improvement of venous tone, increased lymphatic drainage, protection of capillary bed microcirculation, inhibition of inflammatory reactions, and reduced capillary permeability . Certain flavonoids, including this compound, are potent inhibitors of prostaglandin E2 (PGE2) and thromboxane A2 (TxA2) as well as being inhibitors of leukocyte activation, migration, and adhesion .
Pharmacokinetics
After oral administration, this compound is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . Diosmetin presents a long plasma elimination half-life ranging from 26 to 43 hours . Our data show the total absence of urinary elimination for both this compound and its aglycone diosmetin, while its minor metabolites are eliminated in the urine, mainly as glucuronic acid conjugates .
Result of Action
Pharmacological effects of this compound have been investigated in several in vitro and in vivo studies, and it was found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . This compound also demonstrated multiple desirable properties in several clinical studies .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. Many potential strategies have been developed for improving its pharmacokinetic values and bioavailability .
Biochemical Analysis
Biochemical Properties
Diosmin is derived from hesperidin, a flavanone abundantly found in citrus fruits . After oral administration, this compound is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . This compound possesses multiple desirable properties including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models .
Cellular Effects
This compound has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . It reduces renal inflammation and fibrosis by inhibiting nuclear translocation of NF-κB P65 through activating SIRT3 . It also has anti-inflammatory effects brought about by lowering leukocyte activation and adherence as well as the production of prostaglandins and cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound has not been fully established . This compound reduces renal inflammation and fibrosis, which is contributed by inhibiting nuclear translocation of NF-κB P65 through activating SIRT3 . CASP3, MMP9, ANXA5, and HSP90AA1 might be the most important direct targets of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound on inflammation have been tested not only for pure compound, but also from the plant Phlomis viscose Poiret, Zhishi, and zhiqiao acting on inflammatory cytokines release, and metabolic pathways triggered by inflammation .
Dosage Effects in Animal Models
The LD50 of this compound is >3g/kg in animal studies, with an LD50 of greater than 3000 mg/kg in rats . No cases of overdose have been reported, however, an overdose is likely to result in gastrointestinal effects such as nausea, dyspepsia, vomiting, and diarrhea . Recently published studies have shown that this compound has dose-dependent pro-apoptotic effects on a range of animal cancers, including breast, prostate, colon, oral, and urinary bladder tumors .
Metabolic Pathways
This compound’s biosynthesis in most species takes place following the general phenylpropanoid pathway and the flavonoid biosynthetic branch . After oral administration, this compound is hydrolyzed by enzymes of the intestinal microbiota into its aglycone diosmetin, which then undergoes absorption through the intestinal wall by passive diffusion .
Transport and Distribution
After oral administration, this compound is hydrolyzed by enzymes of the intestinal microbiota into its aglycone diosmetin, which then undergoes absorption through the intestinal wall by passive diffusion . Following the oral administration of this compound, diosmetin demonstrated a greater volume of distribution than the total blood volume, as well as a long half-life, indicating that diosmetin is widely distributed into the tissues .
Subcellular Localization
Given that this compound is widely distributed into the tissues after oral administration , it can be inferred that it may be present in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
Diosmin can be synthesized from hesperidin through several chemical reactions. One common method involves the oxidation of hesperidin using an aqueous solution of sodium hydroxide in the presence of iodine and pyridine. This reaction yields this compound with an efficiency of approximately 66% . Another method involves the bromination of acetyl hesperidin using N-bromosuccinimide, benzoyl peroxide, and chloroform, achieving an efficiency of around 44% .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of hesperidin from citrus rinds, followed by its conversion to this compound. The process includes steps such as refluxing hesperidin with pyridine and methyl-sulphoxides, followed by heating with sulfuric acid and potassium iodide. The resulting mixture is then treated with methanol and sodium hydroxide, filtered, and acidified to obtain this compound crystals .
Chemical Reactions Analysis
Types of Reactions
Diosmin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Sodium hydroxide, iodine, and pyridine are commonly used for the oxidation of hesperidin to this compound.
Bromination: N-bromosuccinimide, benzoyl peroxide, and chloroform are used for the bromination of acetyl hesperidin.
Major Products Formed
The primary product formed from these reactions is this compound itself. Additionally, this compound can be further modified to produce diosmetin, a related flavonoid with similar properties .
Scientific Research Applications
Diosmin has a wide range of scientific research applications due to its diverse biological activities. It has been extensively studied for its anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects . In medicine, this compound is used to treat chronic venous insufficiency, hemorrhoids, and varicose veins. It also shows potential in the treatment of cardiovascular diseases, liver protection, and neuroprotection .
Comparison with Similar Compounds
Similar compounds include hesperidin, diosmetin, and other flavonoids found in citrus fruits . Compared to these compounds, diosmin is unique due to its higher efficacy in improving vascular health and its favorable safety profile .
List of Similar Compounds
- Hesperidin
- Diosmetin
- Rutin
- Quercetin
This compound stands out among these compounds for its potent vascular protective effects and its extensive use in the treatment of venous disorders .
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOSUNBTXMUFQ-YFAPSIMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045892 | |
Record name | Diosmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
926.8±65.0 | |
Record name | Diosmin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08995 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Diosmin helps to maintain circulatory system structure and function, particularly vein strength and competence. The molecular mechanism of action of diosmin has not been established. Several resources indicate that diosmin binds to the aryl hydrocarbon receptor, however clinical relevance to vascular function is unknown. One study demonstrates that oral diosmin exerts effects on the in vitro metabolism of noradrenaline by varicose veins, potentially benefitting vascular health. | |
Record name | Diosmin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08995 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
520-27-4 | |
Record name | Diosmin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diosmin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diosmin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08995 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diosmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diosmin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diosmin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QM776WJ5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
277-278 | |
Record name | Diosmin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08995 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diosmin itself is a prodrug, meaning it is metabolized in the body to its active form, diosmetin. Diosmetin enhances venous tone by interacting with α-adrenergic receptors on venous smooth muscle cells. [] This interaction promotes contraction, reducing venous capacitance and improving venous return.
A: this compound exhibits anti-inflammatory effects through multiple pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the production of the anti-inflammatory cytokine IL-12. [] Additionally, it can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. [] this compound can also inhibit the expression of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. []
A: Yes, this compound demonstrates antioxidant activity. In various experimental models, this compound has been shown to reduce lipid peroxidation, increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and elevate glutathione (GSH) levels. [, ] These actions contribute to its protective effects against oxidative damage in various tissues.
A: this compound has been shown to protect against ischemia/reperfusion injury in various organs, including the retina, kidneys, and heart. [, , ] This protective effect is attributed, in part, to its antioxidant activity, which helps to neutralize the excessive reactive oxygen species generated during reperfusion. Additionally, this compound can reduce inflammatory responses and improve microcirculation, further contributing to its protective effects.
ANone: this compound has the molecular formula C28H32O15 and a molecular weight of 608.54 g/mol.
A: Yes, various spectroscopic techniques, including UV-Vis spectrophotometry, are employed to characterize and quantify this compound. UV spectrophotometry commonly utilizes specific wavelengths, such as 268 nm and 370 nm, for this compound quantification in pharmaceutical formulations. []
ANone: While specific material incompatibilities depend on the formulation and intended application, strong oxidizing agents are generally incompatible with flavonoids like this compound.
ANone: this compound is not typically recognized for its catalytic properties. Its primary mechanisms of action revolve around its antioxidant, anti-inflammatory, and venotonic properties, rather than catalytic activity.
A: Yes, computational chemistry techniques like molecular docking have been employed to study the interactions between this compound or its active metabolite, diosmetin, and various protein targets. For example, docking studies have explored the binding affinity of this compound and diosmetin to aldose reductase and alpha-amylase, enzymes relevant to diabetes management. [] These studies provide insights into the potential binding modes and affinities of this compound with target proteins, aiding in understanding its pharmacological effects.
A: this compound's activity is closely tied to its structure. For example, the presence of the double bond in this compound, as opposed to its parent compound hesperidin, is thought to contribute to its enhanced bioavailability and pharmacological activity. [] Further research exploring the impact of specific structural modifications on this compound's activity, potency, and selectivity is an active area of investigation.
A: this compound is often formulated with the flavonoid hesperidin to enhance its bioavailability. Micronization is a key strategy employed to improve the dissolution rate and absorption of this compound, leading to increased bioavailability. [, ]
ANone: As a pharmaceutical compound, this compound manufacturing and distribution adhere to strict safety, health, and environmental (SHE) regulations. These regulations vary depending on the country and region but generally encompass guidelines for manufacturing practices, environmental protection, and worker safety.
A: this compound, after oral administration, undergoes limited absorption in its original form. It is primarily metabolized by gut microflora into diosmetin, its active form. Diosmetin is then absorbed into the bloodstream and further metabolized, primarily in the liver, through conjugation reactions. []
A: The elimination half-life of diosmetin, the active metabolite of this compound, has been reported to be variable, ranging from 2 to 11 hours, based on the formulation and individual factors. []
A: Cell-based assays utilizing various cell lines, such as RAW264.7 macrophages, PC12 cells, and human colon cancer cell lines (DLD-1, Caco-2, HT-29), are employed to investigate the anti-inflammatory, neuroprotective, and anti-cancer effects of this compound, respectively. [, , ]
ANone: Various animal models, including rodents (rats, mice) have been employed to evaluate the effects of this compound in different conditions, such as:
ANone: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of this compound, primarily in the context of chronic venous insufficiency and hemorrhoids. These trials often involve evaluating the effects of this compound on symptom relief, quality of life, and venous hemodynamics.
ANone: this compound's primary mechanisms of action do not typically involve direct targeting of specific enzymes or pathways that are prone to developing resistance, such as those seen with antibiotics or some anticancer agents. Therefore, resistance to this compound is not a common clinical concern.
ANone: this compound is generally well-tolerated, with a favorable safety profile. Adverse effects, when reported, are typically mild and transient, including gastrointestinal discomfort, headache, and dizziness.
ANone: Research focusing on novel drug delivery systems for this compound is ongoing. Strategies like nanoparticle formulations and liposomal encapsulation are being explored to improve its targeting to specific tissues, enhance bioavailability, and potentially reduce dosage requirements.
ANone: Research on identifying specific biomarkers to predict the efficacy of this compound or monitor treatment response is an evolving area. Exploring potential biomarkers related to inflammation, oxidative stress, and vascular function could provide valuable tools for personalized medicine approaches in the future.
ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is the most widely used technique for quantifying this compound in pharmaceutical formulations and biological samples.
ANone: Data regarding the environmental fate and ecotoxicological effects of this compound is limited. Further research is necessary to understand its potential impact on the environment and develop strategies for its safe disposal and mitigation of any negative ecological effects.
A: this compound exhibits poor water solubility, which can impact its bioavailability. Micronization is a widely used technique to enhance its dissolution rate by reducing particle size, thereby increasing its surface area. [, ]
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